alpha-Methyl-DL-tryptophan

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9948. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

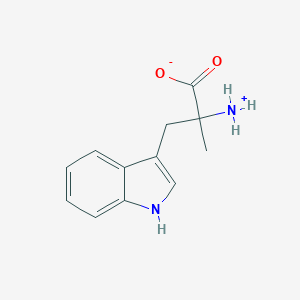

IUPAC Name |

2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTWHZHBPDYSQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153-91-3, 13510-08-2 |

Source

|

| Record name | alpha-Methyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-Methyltryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .ALPHA.-METHYLTRYPTOPHAN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260VJL1C6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of alpha-Methyl-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methyl-DL-tryptophan (α-MT) is a synthetic derivative of the essential amino acid L-tryptophan. Its unique structural modification, the presence of a methyl group at the alpha-carbon, confers distinct biochemical properties that differentiate it from its parent molecule. This modification prevents its incorporation into proteins and alters its interaction with key enzymes and transporters involved in tryptophan metabolism. Consequently, α-MT exhibits a multifaceted mechanism of action, making it a valuable tool in neuroscience, oncology, and metabolic research. This technical guide provides a comprehensive overview of the core mechanisms of action of α-Methyl-DL-tryptophan, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Inhibition of Indoleamine 2,3-dioxygenase (IDO1) and the Kynurenine (B1673888) Pathway

One of the most significant actions of α-Methyl-DL-tryptophan is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. IDO1 is an immunomodulatory enzyme that is often upregulated in cancer cells and during inflammatory conditions, leading to localized tryptophan depletion and the production of immunosuppressive metabolites.

Experimental Protocol: IDO1 Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory potential of α-Methyl-DL-tryptophan on IDO1 activity by measuring the production of kynurenine.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

This compound (test inhibitor)

-

1-methyl-L-tryptophan (positive control inhibitor)

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.5)

-

Cofactor Solution: 20 mM L-ascorbic acid, 10 µM methylene (B1212753) blue, and 100 µg/mL catalase in assay buffer.

-

Stopping Reagent: 30% (w/v) trichloroacetic acid (TCA)

-

Colorimetric Reagent: Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Reagent Preparation: Prepare fresh solutions of L-tryptophan, α-Methyl-DL-tryptophan, and 1-methyl-L-tryptophan in the assay buffer. A typical starting concentration for L-tryptophan is 400 µM.

-

Assay Setup: In a 96-well plate, add the following components in triplicate for each condition (e.g., control, and various concentrations of α-MT):

-

50 µL of Assay Buffer (for blank) or recombinant IDO1 enzyme solution.

-

25 µL of varying concentrations of α-Methyl-DL-tryptophan or control inhibitor.

-

25 µL of Cofactor Solution.

-

-

Enzyme Reaction Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the reaction by adding 100 µL of pre-warmed L-tryptophan solution to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of 30% TCA to each well.

-

Hydrolysis: Incubate the plate at 60°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Color Development: Centrifuge the plate to pellet precipitated protein. Transfer 100 µL of the supernatant to a new plate and add 100 µL of Ehrlich's reagent. Incubate at room temperature for 10 minutes to allow color development.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of inhibition for each concentration of α-Methyl-DL-tryptophan compared to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Substrate for Tryptophan Hydroxylase and Modulation of the Serotonin (B10506) Pathway

This compound serves as a substrate for tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin. TPH hydroxylates α-MT to form α-methyl-5-hydroxytryptophan, which is subsequently decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce α-methylserotonin.

Unlike serotonin, α-methylserotonin is not a substrate for monoamine oxidase (MAO), the primary enzyme responsible for serotonin degradation. This resistance to degradation leads to a prolonged accumulation of α-methylserotonin in serotonergic neurons. This property makes radiolabeled α-MT a valuable tracer for positron emission tomography (PET) imaging to assess serotonin synthesis capacity in the brain.

Experimental Protocol: Tryptophan Hydroxylase Activity Assay

This protocol outlines a method to measure the activity of tryptophan hydroxylase using α-Methyl-DL-tryptophan as a substrate and quantifying the formation of α-methyl-5-hydroxytryptophan via high-performance liquid chromatography (HPLC).

Materials:

-

Recombinant human tryptophan hydroxylase (TPH)

-

This compound (substrate)

-

L-Tryptophan (control substrate)

-

Assay Buffer: 50 mM HEPES (pH 7.4) containing 0.1 mM ferrous ammonium (B1175870) sulfate (B86663) and 1 mg/mL catalase

-

Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)

-

Stopping Solution: 0.1 M perchloric acid

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

Procedure:

-

Reagent Preparation: Prepare stock solutions of α-Methyl-DL-tryptophan and L-tryptophan in the assay buffer. Prepare a fresh stock solution of BH4 in an oxygen-free buffer.

-

Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixture containing:

-

Assay Buffer

-

Varying concentrations of α-Methyl-DL-tryptophan or L-tryptophan.

-

BH4 (a typical concentration is 100 µM).

-

-

Enzyme Reaction Initiation: Pre-warm the reaction mixtures to 37°C. Initiate the reaction by adding a pre-determined amount of TPH enzyme.

-

Incubation: Incubate the reaction tubes at 37°C for 15-30 minutes. The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 0.1 M perchloric acid.

-

Sample Preparation for HPLC: Centrifuge the tubes at high speed to pellet the precipitated protein. Filter the supernatant through a 0.22 µm filter.

-

HPLC Analysis: Inject the filtered supernatant onto the HPLC system. Use a mobile phase suitable for separating tryptophan and its hydroxylated derivatives (e.g., a phosphate buffer with methanol (B129727) gradient). Set the fluorescence detector to an excitation wavelength of ~295 nm and an emission wavelength of ~340 nm to detect 5-hydroxylated tryptophan analogues.

-

Data Analysis: Quantify the amount of α-methyl-5-hydroxytryptophan produced by comparing the peak area to a standard curve of known concentrations. Calculate the enzyme activity (e.g., in nmol/min/mg of protein). Determine kinetic parameters such as Km and Vmax by performing the assay with a range of α-Methyl-DL-tryptophan concentrations.

Blockade of the SLC6A14 Amino Acid Transporter

α-Methyl-DL-tryptophan acts as a selective blocker of the solute carrier family 6 member 14 (SLC6A14) transporter, also known as ATB⁰,⁺. This transporter is responsible for the sodium- and chloride-dependent uptake of a broad range of neutral and cationic amino acids. SLC6A14 is often overexpressed in various cancers, including estrogen receptor-positive breast cancer and pancreatic cancer, where it plays a crucial role in supplying the high demand for amino acids required for rapid tumor growth.

By blocking SLC6A14, α-Methyl-DL-tryptophan can induce amino acid starvation in cancer cells, leading to the inhibition of mTOR signaling, activation of autophagy, and ultimately, apoptosis[2]. The reported IC50 value for the blockade of SLC6A14 by α-Methyl-DL-tryptophan is approximately 250 µM[3].

Experimental Protocol: SLC6A14 Transporter Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of SLC6A14-mediated amino acid uptake by α-Methyl-DL-tryptophan using a radiolabeled amino acid tracer.

Materials:

-

Cells expressing SLC6A14 (e.g., MCF-7 breast cancer cells) and a negative control cell line (e.g., MDA-MB-231).

-

Culture medium (e.g., DMEM)

-

Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

-

Radiolabeled amino acid substrate (e.g., [³H]-Arginine or [¹⁴C]-Tryptophan)

-

This compound

-

Scintillation cocktail

-

Scintillation counter

-

24-well cell culture plates

Procedure:

-

Cell Culture: Seed the SLC6A14-positive and negative cells in 24-well plates and grow to confluence.

-

Preparation for Uptake Assay: On the day of the experiment, wash the cells twice with pre-warmed KRH buffer.

-

Inhibitor Incubation: Pre-incubate the cells for 10-15 minutes at 37°C with KRH buffer containing various concentrations of α-Methyl-DL-tryptophan. Include a control group with KRH buffer only.

-

Uptake Initiation: Initiate the amino acid uptake by adding KRH buffer containing the radiolabeled amino acid substrate and the respective concentrations of α-Methyl-DL-tryptophan. A typical substrate concentration would be close to its Km for the transporter.

-

Uptake Period: Incubate the cells at 37°C for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.

-

Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

-

Data Analysis: Express the amino acid uptake as pmol/mg protein/min. Calculate the percentage of inhibition for each concentration of α-Methyl-DL-tryptophan relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Summary of Quantitative Data

The following table summarizes the available quantitative data for the interaction of α-Methyl-DL-tryptophan with its primary molecular targets.

| Target | Parameter | Value | Reference |

| SLC6A14 Transporter | IC50 | ~250 µM | [3] |

| Indoleamine 2,3-dioxygenase (IDO1) | Ki / IC50 | Not Available | - |

| Tryptophan Hydroxylase (TPH) | Km / Ki | Not Available | - |

Note: While α-Methyl-DL-tryptophan is known to be an inhibitor of IDO1 and a substrate for TPH, specific quantitative kinetic constants (Ki, Km, IC50) are not well-documented in the readily available literature. The provided protocols can be utilized to determine these values experimentally.

Conclusion

This compound exhibits a complex and multifaceted mechanism of action, engaging with at least three distinct molecular targets. Its ability to inhibit the immunomodulatory enzyme IDO1, act as a substrate for tryptophan hydroxylase to produce a stable serotonin analog, and block the cancer-associated amino acid transporter SLC6A14 underscores its potential as a versatile pharmacological tool and a lead compound for drug development. The lack of comprehensive quantitative data for its interactions with IDO1 and TPH presents a clear opportunity for further research. The detailed experimental protocols provided in this guide offer a framework for researchers to elucidate these missing kinetic parameters and to further explore the intricate biological effects of this intriguing molecule. A deeper understanding of its precise mechanisms of action will be crucial for the rational design of future therapeutic strategies targeting tryptophan metabolism in various disease contexts.

References

- 1. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of tryptophan derivatives with SLC6A14 (ATB0,+) reveals the potential of the transporter as a drug target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpha-Methyl-DL-tryptophan as an IDO1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism, converting L-tryptophan to N-formylkynurenine.[1][2] This metabolic activity has profound implications for immune regulation, particularly in the context of cancer and autoimmune diseases.[3][4] By depleting the local microenvironment of the essential amino acid tryptophan and producing immunosuppressive metabolites known as kynurenines, IDO1 can effectively suppress T-cell proliferation and function, thereby creating a tolerogenic environment that allows tumors to evade immune surveillance.[3][4]

Alpha-Methyl-DL-tryptophan is a synthetic analog of tryptophan that has been investigated for its potential to inhibit IDO1.[5] As a competitive inhibitor, it is thought to bind to the active site of the IDO1 enzyme, thereby blocking the metabolism of tryptophan.[5] This guide provides a comprehensive technical overview of this compound as an IDO1 inhibitor, summarizing the available data, detailing relevant experimental protocols, and visualizing the key biological pathways and experimental workflows.

Mechanism of Action

This compound acts as a competitive inhibitor of IDO1.[5] This mechanism is attributed to its structural similarity to the natural substrate, L-tryptophan, allowing it to bind to the enzyme's active site. However, the presence of the alpha-methyl group is thought to prevent the subsequent catalytic conversion to N-formylkynurenine. By occupying the active site, this compound reduces the capacity of IDO1 to metabolize L-tryptophan, thereby mitigating its immunosuppressive effects.

The inhibition of IDO1 by this compound leads to two primary downstream consequences:

-

Restoration of Tryptophan Levels: By preventing tryptophan catabolism, the local concentration of this essential amino acid is maintained, supporting T-cell proliferation and effector functions.[3]

-

Reduction of Kynurenine Production: The inhibition of IDO1 decreases the production of kynurenine and its downstream metabolites. Kynurenines are known to have direct immunosuppressive effects, including the induction of T-cell apoptosis and the promotion of regulatory T-cell (Treg) differentiation.[3][4]

Quantitative Data

Table 1: Inhibitory Activity of 1-Methyl-Tryptophan Analogs against IDO1

| Compound | IC50 | Ki | Cell Line/Assay Condition |

| 1-Methyl-L-tryptophan (L-1MT) | 120 µM | Not Reported | HeLa cells[5] |

| 1-Methyl-D-tryptophan (D-1MT) | 2.5 mM | Not Reported | HeLa cells[5] |

| 1-Methyl-DL-tryptophan (DL-1MT) | Not Reported | 34 µM | Purified IDO1 enzyme[3] |

Note: The lack of specific IC50 and Ki values for this compound represents a significant data gap in the current literature. The values for 1-methyl-tryptophan are provided for comparative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory potential of this compound on IDO1. These protocols are adapted from established methods for assessing IDO1 inhibition.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a test compound to inhibit IDO1 activity in a cellular context, typically using a human cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ).

Materials:

-

HeLa or SKOV-3 human cancer cell line

-

DMEM or McCoy's 5A medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

Recombinant human IFN-γ

-

This compound

-

L-Tryptophan

-

Trichloroacetic acid (TCA) solution

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

IDO1 Induction and Inhibitor Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

-

Prepare serial dilutions of this compound in culture medium.

-

Aspirate the medium from the cells and replace it with 200 µL of fresh medium containing 100 ng/mL of IFN-γ and the desired concentration of this compound. Include appropriate controls (no inhibitor, no IFN-γ).

-

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Kynurenine Measurement:

-

After incubation, carefully collect 140 µL of the cell culture supernatant from each well.

-

Add 10 µL of 6.1 N TCA to each supernatant sample to precipitate proteins.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate at 2500 rpm for 10 minutes.

-

Transfer 100 µL of the clear supernatant to a new 96-well plate.

-

Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 480 nm using a microplate reader.

-

Generate a standard curve using known concentrations of kynurenine.

-

Calculate the concentration of kynurenine in each sample.

-

Plot the percentage of IDO1 inhibition versus the concentration of this compound to determine the IC50 value.

-

Enzymatic IDO1 Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of purified recombinant IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

Potassium phosphate (B84403) buffer (50 mM, pH 6.5)

-

L-Tryptophan

-

Methylene (B1212753) blue

-

Ascorbic acid

-

Catalase

-

This compound

-

Trichloroacetic acid (TCA) solution

-

Ehrlich's reagent

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, methylene blue (10 µM), catalase (100 µg/mL), and ascorbic acid (20 mM).

-

Inhibitor and Enzyme Incubation:

-

In a 96-well plate, add serial dilutions of this compound.

-

Add the recombinant IDO1 enzyme to each well.

-

Incubate for 10 minutes at 25°C.

-

-

Initiation of Reaction: Add L-tryptophan (final concentration, e.g., 200 µM) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).

-

Reaction Termination and Kynurenine Measurement:

-

Stop the reaction by adding TCA solution.

-

Proceed with the kynurenine measurement as described in the cell-based assay protocol (steps 4c-5d).

-

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 and Ki values using appropriate kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots for determining the mode of inhibition).

Visualizations

IDO1 Signaling Pathway and Inhibition

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the mechanism of its inhibition.

References

- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CA2788284A1 - Alpha-methyl-tryptophan as an inhibitor of indoleamine dioxygenase - Google Patents [patents.google.com]

The Ambiguous Role of α-Methyl-DL-tryptophan in the Kynurenine Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kynurenine (B1673888) pathway is a critical metabolic route for tryptophan, influencing immune regulation, neurotransmission, and cellular energy production. Its dysregulation is implicated in a range of pathologies, from cancer to neurodegenerative disorders. A key rate-limiting step in this pathway is catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO1 and IDO2) and tryptophan 2,3-dioxygenase (TDO). Consequently, inhibitors of these enzymes are of significant interest for therapeutic development. α-Methyl-DL-tryptophan (a-MT), a synthetic analog of tryptophan, has been historically investigated as a modulator of this pathway. This technical guide provides an in-depth analysis of the current understanding of a-MT's role, detailing its mechanism of action, effects on kynurenine pathway metabolites, and impact on downstream signaling. It aims to equip researchers and drug development professionals with a comprehensive overview, including detailed experimental protocols and a critical appraisal of the available quantitative data.

The Kynurenine Pathway: A Brief Overview

Over 95% of dietary tryptophan is metabolized through the kynurenine pathway.[1] The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by IDO1, IDO2, or TDO.[2] N-formylkynurenine is then rapidly converted to kynurenine. Kynurenine stands at a crucial branch point and can be metabolized along two primary routes: the kynurenic acid branch, which produces the neuroprotective kynurenic acid (KYNA), and the quinolinic acid branch, which generates the neurotoxic quinolinic acid (QUIN) and ultimately leads to the synthesis of NAD+.[3][4] The balance between these branches is critical for maintaining cellular homeostasis.

The Role of α-Methyl-DL-tryptophan: Inhibitor, Substrate, or Stabilizer?

The precise role of α-Methyl-DL-tryptophan in the kynurenine pathway is a subject of ongoing investigation, with evidence suggesting multiple modes of action that deviate from that of a simple competitive inhibitor.

Interaction with IDO1

While often referred to as an IDO inhibitor, direct, potent inhibition of IDO1 by a-MT is not well-supported by robust quantitative data in the peer-reviewed literature. Some studies suggest it is a weak inhibitor at best.[5] In fact, conflicting reports indicate that a-MT may act as a substrate for IDO1, albeit a much less efficient one than L-tryptophan.[6] This ambiguity highlights the need for further rigorous biochemical characterization. The lack of definitive IC50 or Ki values for a-MT against IDO1 in readily available literature is a significant knowledge gap.

Interaction with IDO2 and TDO

The effects of a-MT on IDO2 and TDO are even less characterized. IDO2 has significantly weaker enzymatic activity compared to IDO1.[5] Some reports suggest that the D-isomer of 1-methyl-tryptophan (a related compound) preferentially inhibits IDO2.[3]

Interestingly, one study has shown that a-MT does not inhibit TDO enzymatic activity but instead acts to stabilize the TDO protein. This stabilization leads to increased TDO protein levels and, consequently, enhanced degradation of tryptophan. This suggests a mechanism of action that is distinct from direct enzymatic inhibition and could have significant implications for tryptophan metabolism in tissues where TDO is the predominant enzyme, such as the liver.

Quantitative Data on the Effects of α-Methyl-DL-tryptophan

A significant challenge in defining the precise role of a-MT is the limited availability of comprehensive quantitative data detailing its effects on kynurenine pathway metabolites. The following table summarizes the available information.

| Parameter | Enzyme/Metabolite | Organism/System | Method | Observed Effect | Citation |

| Enzymatic Activity | IDO1 | In vitro enzyme assay | Spectrophotometry | Weak substrate activity, significantly lower than L-tryptophan. | [6] |

| Protein Levels | TDO | Human glioblastoma cell line (A172) | Western Blot | Considerably increased and sustained TDO protein levels. | |

| Metabolite Levels | Tryptophan | Human glioblastoma cell line (A172) | HPLC | Increased tryptophan degradation at later time points due to TDO stabilization. |

This table is illustrative and highlights the scarcity of detailed quantitative data. Further research is required to populate such a table comprehensively.

Downstream Signaling Pathways Modulated by the Kynurenine Pathway

The kynurenine pathway's influence extends to several critical downstream signaling pathways. While direct quantitative data on the effects of a-MT on these pathways is limited, understanding the connections provides a framework for predicting its potential impact.

Aryl Hydrocarbon Receptor (AhR) Signaling

Kynurenine and other downstream metabolites are known ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in immune regulation.[7][8] Activation of AhR by kynurenine can lead to the differentiation of regulatory T cells (Tregs) and suppression of anti-tumor immunity.[9] By modulating kynurenine levels, a-MT could indirectly influence AhR signaling.

Caption: Modulation of AhR signaling by the kynurenine pathway.

GCN2 and mTOR Signaling

Tryptophan depletion, a consequence of IDO/TDO activity, is sensed by the GCN2 kinase.[10][11] Activation of GCN2 leads to the phosphorylation of eIF2α, resulting in a general shutdown of protein synthesis and the induction of a cellular stress response.[12] This is a key mechanism by which IDO-expressing cells suppress T cell proliferation. Conversely, tryptophan sufficiency signals through the mTOR pathway to promote cell growth and proliferation.[13] By influencing tryptophan availability, either through direct interaction with IDO/TDO or by stabilizing TDO, a-MT has the potential to impact both GCN2 and mTOR signaling pathways.

Caption: Workflow for analyzing kynurenine metabolite changes.

Experimental Protocols

In Vitro IDO1/TDO Enzyme Activity Assay

Objective: To determine the direct inhibitory or substrate activity of α-Methyl-DL-tryptophan on IDO1 or TDO.

Materials:

-

Recombinant human IDO1 or TDO enzyme

-

L-tryptophan

-

α-Methyl-DL-tryptophan

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.5)

-

Cofactor solution for IDO1: 20 mM ascorbic acid, 10 µM methylene (B1212753) blue, 100 µg/mL catalase

-

Cofactor solution for TDO: 20 mM ascorbic acid, 10 µM methylene blue

-

30% (w/v) Trichloroacetic acid (TCA)

-

96-well microplate

-

Incubator

-

Spectrophotometer or HPLC system

Protocol:

-

Prepare a reaction mixture containing assay buffer and the respective cofactor solution.

-

Add varying concentrations of α-Methyl-DL-tryptophan to the wells of the microplate. For control wells, add vehicle.

-

Add a fixed, subsaturating concentration of L-tryptophan to all wells, except for the blank.

-

Initiate the reaction by adding the recombinant IDO1 or TDO enzyme to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding 30% TCA.

-

Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet precipitated protein.

-

Measure the kynurenine concentration in the supernatant using a spectrophotometer (absorbance at 365 nm) or by HPLC analysis.

-

Calculate the percent inhibition or substrate conversion relative to controls.

Quantification of Kynurenine Pathway Metabolites by HPLC-MS/MS

Objective: To quantify the levels of tryptophan, kynurenine, kynurenic acid, and quinolinic acid in cell culture supernatants or tissue homogenates following treatment with α-Methyl-DL-tryptophan.

Materials:

-

Cell culture supernatant or tissue homogenate samples

-

Internal standards (e.g., deuterated analogs of the metabolites)

-

Formic acid

-

HPLC system coupled to a triple quadrupole mass spectrometer

-

C18 reverse-phase HPLC column

Protocol:

-

Sample Preparation:

-

To 100 µL of sample (supernatant or tissue homogenate), add 10 µL of the internal standard mix.

-

Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

-

Vortex and incubate at -20°C for 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample onto the HPLC-MS/MS system.

-

Separate the metabolites using a gradient elution on a C18 column. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detect and quantify the metabolites using multiple reaction monitoring (MRM) mode on the mass spectrometer. Specific precursor-product ion transitions for each metabolite and internal standard should be optimized beforehand.

-

-

Data Analysis:

-

Generate standard curves for each metabolite using known concentrations.

-

Calculate the concentration of each metabolite in the samples by normalizing to the corresponding internal standard and using the standard curve.

-

Caption: GCN2 and mTOR signaling in response to tryptophan levels.

Conclusion and Future Directions

The role of α-Methyl-DL-tryptophan in the kynurenine pathway is more complex than initially presumed. The prevailing evidence suggests that it is not a potent, direct inhibitor of IDO1 and may exert its effects through alternative mechanisms, such as TDO stabilization. The lack of comprehensive quantitative data on its inhibitory profile and its impact on downstream kynurenine pathway metabolites remains a critical gap in our understanding.

For researchers and drug development professionals, this ambiguity underscores the importance of rigorous, multi-faceted experimental approaches. Future studies should focus on:

-

Definitive Biochemical Characterization: Determining the IC50 and Ki values of α-Methyl-DL-tryptophan and its stereoisomers against purified IDO1, IDO2, and TDO is essential.

-

Comprehensive Metabolomic Profiling: In vitro and in vivo studies employing quantitative LC-MS/MS are needed to elucidate the precise impact of a-MT on the full spectrum of kynurenine pathway metabolites.

-

Elucidation of Downstream Signaling: Investigating the direct effects of a-MT on AhR, GCN2, and mTOR signaling in relevant cellular models will clarify its mechanism of action at the molecular level.

By addressing these knowledge gaps, the scientific community can more accurately define the therapeutic potential of α-Methyl-DL-tryptophan and develop more targeted and effective modulators of the kynurenine pathway for a range of diseases.

References

- 1. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 2. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Tryptophan depletion sensitizes the AHR pathway by increasing AHR expression and GCN2/LAT1-mediated kynurenine uptake, and potentiates induction of regulatory T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The stress kinase GCN2 does not mediate suppression of antitumor T cell responses by tryptophan catabolism in experimental melanomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stress kinase GCN2 controls the proliferative fitness and trafficking of cytotoxic T cells independent of environmental amino acid sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

Alpha-Methyl-DL-tryptophan as a Serotonin Synthesis Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of alpha-Methyl-DL-tryptophan (AMDT), a radiolabeled analog of the essential amino acid L-tryptophan, and its application as a tracer for quantifying serotonin (B10506) (5-hydroxytryptamine, 5-HT) synthesis in the brain using Positron Emission Tomography (PET). AMDT, particularly its L-isomer labeled with Carbon-11 (α-[¹¹C]methyl-L-tryptophan or AMT), serves as a valuable in vivo biomarker for assessing the functionality of the serotonergic system. This document details the biochemical pathways, experimental protocols, quantitative data analysis, and the critical considerations for employing this technique in neuroscience research and drug development. While a powerful tool, it is crucial to recognize that under certain pathological conditions, such as inflammation or in specific types of brain tumors, AMT can be metabolized via the kynurenine (B1673888) pathway, which necessitates careful interpretation of the imaging data.[1][2]

Core Principles and Mechanism of Action

The utility of AMT as a tracer for serotonin synthesis is predicated on its biochemical similarity to L-tryptophan, the natural precursor for serotonin.[3] The process can be summarized as follows:

-

Transport: Like tryptophan, AMT is transported from the plasma into the brain across the blood-brain barrier by the large neutral amino acid transporter (LAT1).[1]

-

Enzymatic Conversion: Within serotonergic neurons, AMT is a substrate for the rate-limiting enzyme in serotonin synthesis, tryptophan hydroxylase (TPH), which converts it to 5-hydroxy-α-methyl-L-tryptophan.[3][4] This is followed by decarboxylation by aromatic amino acid decarboxylase (AADC) to form α-methyl-serotonin (α-M5-HT).[3]

-

Metabolic Trapping: A key feature of AMT is that its metabolite, α-M5-HT, is not a substrate for monoamine oxidase (MAO), the enzyme responsible for the degradation of serotonin.[4][5] This prevents its breakdown and, because it cannot cross the blood-brain barrier, it becomes effectively trapped within the serotonergic neurons.[4] This "metabolic trapping" allows for the measurement of the rate of its accumulation by PET, which is proportional to the rate of serotonin synthesis.[3][6]

It is important to note that AMT is not significantly incorporated into proteins, which is a confounding factor when using radiolabeled tryptophan itself.[1][7]

Signaling Pathway and Tracer Mechanism

The following diagram illustrates the serotonin synthesis pathway and the mechanism of action of AMT as a tracer.

Quantitative Data and Kinetic Modeling

The analysis of dynamic PET data following the administration of [¹¹C]AMT allows for the quantification of serotonin synthesis capacity. A three-compartment model is often employed to describe the kinetics of AMT in the brain.[1][3][8]

Kinetic Model

The three compartments are:

-

Plasma Compartment: Represents the concentration of [¹¹C]AMT in arterial plasma.

-

Precursor Pool: Represents the free [¹¹C]AMT and its metabolites in brain tissue that can exchange with the plasma.

-

Irreversible Trapping Compartment: Represents the [¹¹C]α-M5-HT that is trapped in serotonergic neurons.[3]

The Patlak graphical analysis is a common and robust method applied to [¹¹C]AMT PET data to derive the unidirectional uptake rate constant, known as the K-complex (or K*).[5][8] The K-complex is considered a reliable index of serotonin synthesis capacity.[9]

Summary of Quantitative Findings

The following table summarizes representative quantitative data for serotonin synthesis capacity (K-complex) in various brain regions from healthy subjects.

| Brain Region | Serotonin Synthesis Capacity (K-complex, ml/g/min) | Reference |

| Subcortical Regions | ||

| Putamen | High | [5] |

| Caudate | High | [5] |

| Thalamus | High | [5] |

| Hippocampus | High | [5] |

| Cortical Regions | ||

| Rectal Gyrus (Inferior Frontal) | Highest among cortical regions | [5] |

| Transverse Temporal Gyrus | High | [5] |

| Cingulate Gyrus (Anterior & Posterior) | Moderate | [5] |

| Temporal Gyri (Middle, Superior, Inferior) | Moderate | [5] |

| Parietal Cortex | Moderate | [5] |

| Occipital Cortex | Lower | [5] |

Note: Values are often presented as a rank order, with higher values indicating greater serotonin synthesis capacity.[5][8] Gender differences have been reported, with women showing 10-20% higher values throughout the brain than men.[5]

Experimental Protocols

The following provides a generalized protocol for a human [¹¹C]AMT PET study. Specifics may vary based on the research question and available equipment.

Subject Preparation

-

Fasting: Subjects are typically required to fast for a minimum of 4 hours prior to the scan to standardize metabolic conditions.[10]

-

Informed Consent: Obtain written informed consent in accordance with institutional review board (IRB) guidelines.

-

Medical History: A thorough medical and psychiatric history should be obtained.

-

Catheter Placement: Insert intravenous catheters for tracer injection and arterial or venous blood sampling.[11]

Radiotracer Administration and PET Acquisition

-

Tracer Injection: A bolus of [¹¹C]AMT is administered intravenously over approximately 2 minutes.[12]

-

Dynamic PET Scan: A dynamic PET scan of the brain is initiated simultaneously with the tracer injection and continues for 60-90 minutes.[8] A typical acquisition protocol might involve a series of scans with increasing duration.[8]

Blood Sampling and Analysis

-

Arterial Blood Sampling: Frequent arterial blood samples are collected throughout the scan to measure the plasma input function (the concentration of unmetabolized [¹¹C]AMT over time).[11]

-

Metabolite Analysis: Plasma samples are analyzed to separate the parent tracer from its radioactive metabolites using techniques like high-performance liquid chromatography (HPLC).[13]

-

Less Invasive Methods: To avoid arterial catheterization, methods using a combination of venous blood samples and activity measured in a venous sinus from the PET images have been developed and validated.[11]

Data Analysis

-

Image Reconstruction and Processing: PET images are reconstructed and corrected for attenuation, scatter, and radioactive decay.

-

Kinetic Modeling: The time-activity curves from regions of interest in the brain and the metabolite-corrected plasma input function are used to calculate the K-complex using the Patlak graphical method or other compartmental modeling approaches.[8]

Experimental Workflow Diagram

Critical Considerations and Alternative Pathways

While [¹¹C]AMT is a powerful tracer for serotonin synthesis, it is crucial to be aware of its potential metabolism through the kynurenine pathway, an alternative route for tryptophan degradation.[1][9]

The Kynurenine Pathway

Under certain conditions, such as neuroinflammation or in specific types of brain tumors, the enzyme indoleamine 2,3-dioxygenase (IDO) can be upregulated.[1][14] IDO can also metabolize AMT, leading to its trapping in cells that are not serotonergic. This can result in an overestimation of serotonin synthesis if not accounted for.[1][4] This is particularly relevant in studies of epilepsy and brain tumors, where increased AMT uptake may reflect immune activation rather than altered serotonin synthesis.[1]

Kynurenine Pathway Diagram

Applications in Research and Drug Development

The measurement of serotonin synthesis capacity using [¹¹C]AMT has significant applications in:

-

Neuropsychiatric Disorders: Investigating the role of serotonin deficits in conditions like major depressive disorder.[13]

-

Epilepsy: Identifying epileptogenic foci, particularly in tuberous sclerosis complex and cortical developmental malformations, where increased AMT uptake can pinpoint areas for surgical resection.[1][15]

-

Neuro-oncology: Characterizing tryptophan metabolism in brain tumors, which may guide the development of therapies targeting the kynurenine pathway to overcome tumor immuno-resistance.[14][16]

-

Pharmacology: Assessing the effects of novel therapeutic agents on serotonin synthesis in the living brain.

Conclusion

This compound, particularly in its radiolabeled form [¹¹C]AMT, is a well-validated and powerful tracer for the in vivo assessment of serotonin synthesis capacity using PET. Its mechanism of metabolic trapping provides a robust signal that correlates well with known distributions of serotonergic neurons. However, researchers and drug development professionals must remain cognizant of the potential for metabolism via the kynurenine pathway in certain pathological states. With careful experimental design and data interpretation, [¹¹C]AMT PET offers invaluable insights into the dynamic functioning of the brain's serotonergic system in health and disease.

References

- 1. α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human brain serotonin synthesis capacity measured in vivo with alpha-[C-11]methyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of [C-11]alpha-methyl-tryptophan kinetics for the estimation of serotonin synthesis rate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha[C-11]methyl-L-tryptophan PET maps brain serotonin synthesis and kynurenine pathway metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of Tryptophan Uptake and Kinetics Using 1-(2-18F-Fluoroethyl)-l-Tryptophan and α-11C-Methyl-l-Tryptophan PET Imaging in Mice Implanted with Patient-Derived Brain Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Validation of a less-invasive method for measurement of serotonin synthesis rate with alpha-[11C]methyl-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Facebook [cancer.gov]

- 13. researchgate.net [researchgate.net]

- 14. DIFFERENTIAL KINETICS OF α-[11C]METHYL-L-TRYPTOPHAN ON PET IN LOW-GRADE BRAIN TUMORS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. α-[11C]-methyl-l-tryptophan PET for tracer localization of epileptogenic brain regions: clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo uptake and metabolism of alpha-[11C]methyl-L-tryptophan in human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to alpha-Methyl-DL-tryptophan: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Methyl-DL-tryptophan (α-MT) is a synthetic amino acid analogue that has played a significant role in neuroscience and pharmacology. Initially recognized for its effects on serotonin (B10506) metabolism, its utility has expanded into oncology and diagnostic imaging. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted mechanisms of action of α-MT. It details its primary role as a competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, and its function as a selective blocker of the amino acid transporter SLC6A14. Furthermore, this document outlines its metabolism via the kynurenine (B1673888) pathway and its application as a tracer in Positron Emission Tomography (PET) imaging. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in the field.

Discovery and History

The exploration of alpha-methylated amino acids as tools to probe metabolic pathways dates back to the mid-20th century. This compound emerged in the scientific literature in the late 1960s and early 1970s through studies investigating the regulation of serotonin biosynthesis. Early research demonstrated that α-MT could inhibit hepatic protein synthesis and had a notable impact on serotonin levels in the brain.[1] These initial pharmacological studies established its fundamental mechanism as an inhibitor of tryptophan hydroxylase (TPH), the enzyme that catalyzes the first and rate-limiting step in the conversion of tryptophan to serotonin.[2] This discovery positioned α-MT as a critical pharmacological tool for depleting serotonin in vivo, allowing researchers to investigate the role of this neurotransmitter in various physiological and behavioral processes. Over the decades, its application has broadened, with studies in the 2000s identifying it as a blocker of the SLC6A14 transporter, revealing its potential in cancer therapy.[3] Its labeled form, [11C]α-MT, has become an important radiotracer for PET imaging to assess serotonin synthesis capacity in the human brain.[4]

Chemical Synthesis

The synthesis of this compound can be achieved through various methods. One common approach involves the α-methylation of a tryptophan derivative. A stereospecific synthesis for the L-enantiomer has been described, which is crucial for its use as a PET tracer. This method often involves the formation of a chiral intermediate, such as a 2,5-disubstituted 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-one, followed by methylation.[5] For research purposes requiring the DL-racemic mixture, a more direct methylation of a suitable tryptophan precursor can be employed.

Experimental Protocol: Stereospecific Synthesis of alpha-Methyl-L-tryptophan

A detailed method for the stereospecific synthesis involves the use of a chiral auxiliary to guide the methylation process. One such protocol is summarized below:

-

Formation of the Imidazolidinone: L-tryptophan is reacted with an appropriate aldehyde (e.g., pivalaldehyde) to form a cis/trans mixture of 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-ones.

-

Separation of Diastereomers: The cis and trans diastereomers are separated using column chromatography.

-

Enolate Formation: The desired cis-imidazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (-78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding enolate.

-

Methylation: The enolate is then reacted with an electrophilic methyl source, such as methyl iodide (CH₃I), to introduce the α-methyl group.

-

Hydrolysis: The resulting methylated imidazolidinone is subjected to acidic hydrolysis to cleave the chiral auxiliary and yield the enantiomerically pure alpha-methyl-L-tryptophan.[5]

Mechanism of Action

This compound exerts its biological effects through multiple mechanisms, primarily by interacting with key proteins involved in amino acid metabolism and transport.

Inhibition of Tryptophan Hydroxylase (TPH)

The most well-characterized mechanism of action of α-MT is its role as a competitive inhibitor of tryptophan hydroxylase (TPH).[6] TPH exists in two isoforms, TPH1 (peripheral) and TPH2 (central nervous system), and catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the precursor to serotonin. By competing with the natural substrate, L-tryptophan, for binding to the active site of TPH, α-MT effectively reduces the rate of serotonin synthesis. This leads to a depletion of serotonin levels in both the central and peripheral nervous systems.[2]

Blockade of SLC6A14 Transporter

More recent research has identified α-MT as a selective blocker of the solute carrier family 6 member 14 (SLC6A14) transporter.[3] SLC6A14 is an amino acid transporter that is overexpressed in certain types of cancer, such as estrogen receptor-positive breast cancer. By blocking this transporter, α-MT can induce amino acid deprivation in cancer cells that are dependent on SLC6A14 for their nutrient supply, leading to cell cycle arrest and inhibition of tumor growth.[3]

Metabolism via the Kynurenine Pathway

In addition to its role in the serotonin pathway, α-MT can also be metabolized through the kynurenine pathway, the major catabolic route for tryptophan.[7] The first and rate-limiting step of this pathway is catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). The accumulation of [11C]α-MT in PET imaging studies of certain tumors and epileptic foci is thought to be, in part, due to its metabolism via an upregulated kynurenine pathway.[7]

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: Inhibition of SLC6A14 Transporter

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ | ~250 µM | ATB⁰⁺-expressing cells | [5] |

Table 2: In Vivo Effects on Serotonin Levels

| Species | Dose | Route of Administration | Brain Region | % Serotonin Depletion | Time Point | Reference |

| Rat | 200 mg/kg | Not Specified | Brain | 40-80% | 24 hours post-last dose | [2] |

Experimental Protocols

Tryptophan Hydroxylase (TPH) Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds like α-MT on TPH.

-

Enzyme Preparation: Recombinant human TPH1 or TPH2 is expressed and purified.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 50 mM MOPS, pH 7.2), cofactors (ferrous ammonium (B1175870) sulfate (B86663) and a pterin (B48896) cofactor like 6-methyltetrahydropterin), catalase, and bovine serum albumin.

-

Inhibitor and Substrate Addition: Varying concentrations of the test inhibitor (α-MT) and the substrate (L-tryptophan) are added to the reaction mixture.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the pterin cofactor and allowed to proceed for a set time (e.g., 5-10 minutes) at a controlled temperature (e.g., room temperature). The reaction is then stopped by the addition of an acid (e.g., trichloroacetic acid).

-

Product Quantification: The amount of the product, 5-hydroxytryptophan (5-HTP), is quantified using a suitable analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection.

-

Data Analysis: The initial reaction velocities are calculated, and kinetic parameters (e.g., Ki) are determined by fitting the data to appropriate enzyme inhibition models (e.g., competitive inhibition).[8]

Conclusion

This compound is a versatile molecule with a rich history and diverse applications in biomedical research. From its initial discovery as a tool to study serotonin function to its more recent exploration as a potential anti-cancer agent and a diagnostic imaging tool, α-MT continues to be of significant interest to the scientific community. This technical guide provides a foundational understanding of its synthesis, mechanisms of action, and key experimental considerations, serving as a valuable resource for researchers aiming to utilize this compound in their studies. Further research to fully elucidate its kinetic parameters for TPH inhibition and its in vivo metabolic fate will undoubtedly expand its utility in both basic and translational science.

References

- 1. Alpha-methyltryptophan: effects on synthesis and degradation of serotonin in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Human brain serotonin synthesis capacity measured in vivo with alpha-[C-11]methyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereospecific synthesis of alpha-methylated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

α-Methyl-DL-tryptophan as a Selective Blocker of the SLC6A14 Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Solute Carrier Family 6 Member 14 (SLC6A14), also known as ATB⁰,⁺, is a sodium and chloride-dependent amino acid transporter with broad substrate specificity, encompassing all neutral and cationic amino acids.[1] Upregulated in a variety of cancers, including breast, colon, and pancreatic cancer, SLC6A14 plays a crucial role in supplying amino acids essential for tumor growth and proliferation. This has positioned SLC6A14 as a promising target for cancer therapy. α-Methyl-DL-tryptophan has been identified as a selective blocker of SLC6A14, inducing amino acid deprivation, inhibiting the mTOR signaling pathway, and promoting apoptosis in cancer cells.[2][3] This technical guide provides an in-depth overview of α-Methyl-DL-tryptophan as an SLC6A14 inhibitor, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualization of the key signaling pathways involved.

Introduction to SLC6A14 and α-Methyl-DL-tryptophan

SLC6A14 is a symporter that co-transports amino acids with sodium and chloride ions into the cell.[1] Its expression is often elevated in cancer cells to meet the high demand for amino acids required for rapid growth and proliferation. By blocking SLC6A14, α-Methyl-DL-tryptophan effectively cuts off this crucial nutrient supply, leading to amino acid starvation within the cancer cells.[2] This selective inhibitor is a tryptophan derivative that is not transported by SLC6A14 but instead binds to the transporter, preventing the uptake of other amino acids.[1]

Quantitative Data

The inhibitory potency of α-Methyl-DL-tryptophan on SLC6A14 has been quantified, primarily through the determination of its half-maximal inhibitory concentration (IC50).

| Parameter | Value | Cell System/Conditions | Reference |

| IC50 | ~250 µM | Human SLC6A14 expressed in Xenopus laevis oocytes, with an amino acid mixture simulating plasma concentrations. | [1] |

| Ki | Not directly reported | Can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)) | [4][5] |

Signaling Pathways

Blockade of SLC6A14 by α-Methyl-DL-tryptophan impacts key signaling pathways involved in cancer cell growth and survival.

mTOR Pathway Inhibition

Amino acid availability is a critical regulator of the mammalian target of rapamycin (B549165) (mTOR) pathway, a central controller of cell growth, proliferation, and survival. By inducing amino acid starvation, α-Methyl-DL-tryptophan leads to the inactivation of mTORC1 signaling.[2][3]

Caption: Inhibition of mTOR signaling by α-Methyl-DL-tryptophan.

Wnt Signaling Pathway Connection

The expression of SLC6A14 has been shown to be regulated by the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in cancers like colorectal cancer.[6] This positions SLC6A14 as a downstream effector of oncogenic Wnt signaling.

Caption: Upregulation of SLC6A14 by the Wnt signaling pathway.

Experimental Protocols

The following are generalized protocols for characterizing the inhibitory activity of α-Methyl-DL-tryptophan on SLC6A14. These should be adapted and optimized for specific cell lines and experimental conditions.

Radiolabeled Amino Acid Uptake Assay

This assay directly measures the inhibition of amino acid transport into cells.

Materials:

-

Cells expressing SLC6A14 (e.g., MCF-7, Caco-2)

-

Culture medium and plates

-

Krebs-Ringer-HEPES (KRH) buffer (or similar physiological salt solution)

-

Radiolabeled amino acid (e.g., ³H-L-leucine or ¹⁴C-L-arginine)

-

α-Methyl-DL-tryptophan

-

Scintillation fluid and counter

-

Ice-cold phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Seed SLC6A14-expressing cells in 24- or 48-well plates and grow to 80-90% confluency.

-

Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed KRH buffer.

-

Pre-incubation: Add KRH buffer containing various concentrations of α-Methyl-DL-tryptophan to the wells. Include a vehicle control (no inhibitor). Incubate for 10-15 minutes at 37°C.

-

Uptake Initiation: Add the radiolabeled amino acid to each well to initiate the uptake. The final concentration of the radiolabeled substrate should be close to its Km for SLC6A14, if known.

-

Incubation: Incubate for a predetermined time (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS to remove extracellular radioactivity.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Plot the percentage of inhibition against the concentration of α-Methyl-DL-tryptophan to determine the IC50 value.

Non-Radioactive Amino Acid Uptake Assay (LC-MS/MS)

This method offers an alternative to radiolabeled assays and measures the intracellular accumulation of a stable isotope-labeled amino acid.

Materials:

-

Cells expressing SLC6A14

-

Culture medium and plates

-

Physiological salt solution

-

Stable isotope-labeled amino acid (e.g., ¹³C, ¹⁵N-L-leucine)

-

α-Methyl-DL-tryptophan

-

Methanol, water, and formic acid (LC-MS grade)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Cell Culture and Preparation: Follow steps 1 and 2 from the radiolabeled assay protocol.

-

Pre-incubation: Pre-incubate the cells with various concentrations of α-Methyl-DL-tryptophan as described in the radiolabeled assay.

-

Uptake Initiation: Initiate uptake by adding the stable isotope-labeled amino acid.

-

Incubation: Incubate for the desired time at 37°C.

-

Uptake Termination and Extraction: Rapidly wash the cells with ice-cold PBS. Add a cold extraction solution (e.g., 80% methanol) containing an internal standard to each well.

-

Sample Preparation: Scrape the cells, transfer the cell suspension to a microcentrifuge tube, and centrifuge to pellet the cell debris. Collect the supernatant for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples to quantify the intracellular concentration of the stable isotope-labeled amino acid.

-

Data Analysis: Normalize the data to the protein concentration and calculate the IC50 value as described for the radiolabeled assay.

Experimental Workflow

The general workflow for characterizing α-Methyl-DL-tryptophan as an SLC6A14 inhibitor is outlined below.

Caption: A typical experimental workflow for SLC6A14 inhibitor characterization.

Conclusion

α-Methyl-DL-tryptophan is a valuable tool for studying the function of the SLC6A14 transporter and a promising lead compound for the development of novel anti-cancer therapies. Its ability to selectively block amino acid uptake in cancer cells that overexpress SLC6A14 provides a clear mechanism for its anti-proliferative effects. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug developers working in this area. Further investigation into the in vivo efficacy and safety of α-Methyl-DL-tryptophan and its derivatives is warranted to fully realize its therapeutic potential.

References

- 1. Interaction of tryptophan derivatives with SLC6A14 (ATB0,+) reveals the potential of the transporter as a drug target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blockade of the amino acid transporter SLC6A14 suppresses tumor growth in colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 5. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The macrocycle inhibitor landscape of SLC‐transporter - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of alpha-Methyl-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Methyl-DL-tryptophan is a synthetic derivative of the essential amino acid L-tryptophan, characterized by a methyl group substitution at the alpha-carbon. This modification confers unique biochemical properties, establishing it as a valuable tool in neuroscience, oncology, and metabolic research. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, with a focus on its interactions with key metabolic enzymes and transporters. It details its inhibitory effects on tryptophan hydroxylase (TPH), indoleamine 2,3-dioxygenase (IDO), and its role as a blocker of the solute carrier transporter SLC6A14. This document consolidates quantitative data, presents detailed experimental methodologies, and provides visual representations of relevant signaling pathways and experimental workflows to support researchers and professionals in drug development.

Introduction

This compound is a racemic mixture containing both the D- and L-isomers of alpha-methyltryptophan (B555742). Its structural similarity to tryptophan allows it to interact with various components of tryptophan metabolism, albeit with distinct consequences. Unlike tryptophan, it is not incorporated into proteins, making it a suitable tracer for metabolic studies.[1] This guide will delve into its primary mechanisms of action, including enzyme inhibition and transporter blockade, which are central to its pharmacological effects.

Core Biochemical Properties and Mechanisms of Action

This compound exerts its biological effects through several key mechanisms:

-

Inhibition of Tryptophan Hydroxylase (TPH): As a structural analog of tryptophan, this compound acts as an inhibitor of TPH, the rate-limiting enzyme in the synthesis of serotonin (B10506).[2] This inhibition leads to a reduction in serotonin production.

-

Inhibition of Indoleamine 2,3-dioxygenase (IDO): this compound is an inhibitor of IDO, a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[3][4] The L-isomer of alpha-methyltryptophan is noted to be a more potent inhibitor of IDO than the D-isomer and is significantly more potent than the commonly used IDO inhibitor, 1-methyltryptophan.[4] IDO is a critical regulator of immune responses, and its inhibition can enhance anti-tumor immunity.

-

Blockade of Solute Carrier Family 6 Member 14 (SLC6A14): this compound acts as a blocker of the amino acid transporter SLC6A14, also known as ATB⁰,⁺.[2][5][6] This transporter is upregulated in various cancers and is responsible for the uptake of a broad range of amino acids. By blocking this transporter, this compound can induce amino acid deprivation in cancer cells.[7]

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory and blocking activities of this compound.

| Target | Parameter | Value | Compound | Species/System | Reference |

| SLC6A14 (ATB⁰,⁺) | IC₅₀ | ~250 µM | This compound | Conditions simulating normal plasma concentrations | [2] |

| Indoleamine 2,3-dioxygenase (IDO) | Inhibition | L-isomer is a more potent inhibitor than the D-isomer and significantly more potent than 1-methyltryptophan. | alpha-Methyltryptophan | Mouse intestinal mucosal lysates (cell-free assay) | [4] |

Signaling Pathways

This compound influences two major metabolic pathways of tryptophan: the serotonin pathway and the kynurenine pathway.

Serotonin Synthesis Pathway

This compound's inhibition of TPH directly impacts the synthesis of serotonin, a critical neurotransmitter involved in mood, sleep, and appetite regulation.

Kynurenine Pathway

By inhibiting IDO, this compound modulates the kynurenine pathway, which plays a crucial role in immune tolerance and neuroinflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for characterizing the biochemical properties of this compound.

Indoleamine 2,3-dioxygenase (IDO1) Inhibition Assay (Cell-Based)

This protocol is adapted from commercially available IDO1 inhibitor screening kits and literature procedures.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the IDO1 enzyme in a cellular context.

Materials:

-

IDO1-expressing cells (e.g., IFN-γ stimulated cancer cell lines like CT26)

-

This compound

-

1-Methyl-L-Tryptophan (as a positive control inhibitor)

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

Recombinant murine IFN-γ

-

L-Kynurenine standard

-

Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed IDO1-expressing cells (e.g., CT26) in a 96-well plate at a density of 5 x 10⁴ cells/well in complete culture medium and incubate overnight at 37°C in a 5% CO₂ incubator.

-

IDO1 Induction: Stimulate the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.

-

Inhibitor Treatment: Prepare serial dilutions of this compound and the positive control (1-Methyl-L-Tryptophan) in culture medium. Remove the old medium from the cells and add 100 µL of the inhibitor solutions to the respective wells. Include wells with medium only (no inhibitor) as a negative control.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

Kynurenine Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Ehrlich's Reagent to each supernatant sample.

-

Incubate at room temperature for 10-20 minutes to allow for color development (a yellow color indicates the presence of kynurenine).

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of L-Kynurenine.

-

Calculate the concentration of kynurenine in each sample from the standard curve.

-

Plot the percentage of IDO1 inhibition versus the log concentration of this compound.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Tryptophan 2,3-dioxygenase (TDO) Inhibition Assay (Cell-Based)

This protocol is adapted from commercially available TDO inhibitor screening kits.

Objective: To determine the IC₅₀ of this compound for the TDO enzyme.

Materials:

-

TDO-expressing cells (e.g., glioblastoma cell line A172)

-

This compound

-

Known TDO inhibitor (as a positive control)

-

Cell culture medium

-

L-Tryptophan

-

Reagents for kynurenine measurement (as in the IDO1 assay)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Culture: Culture TDO-expressing cells in appropriate medium.

-

Assay Preparation: Prepare a reaction mixture containing L-Tryptophan in an appropriate assay buffer.

-

Inhibitor Addition: Add serial dilutions of this compound or a positive control inhibitor to the wells of a 96-well plate.

-

Enzyme Addition: Add the TDO-expressing cell lysate or purified TDO enzyme to the wells.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination and Kynurenine Detection: Stop the reaction and measure the kynurenine produced as described in the IDO1 assay protocol.

-

Data Analysis: Calculate the IC₅₀ value as described for the IDO1 assay.

SLC6A14 (ATB⁰,⁺) Blocker Assay (Xenopus Oocyte Expression System)

This protocol is a generalized procedure based on methodologies described in the literature for characterizing transporter function.

Objective: To determine the IC₅₀ of this compound for the blockade of SLC6A14-mediated amino acid transport.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding human SLC6A14

-

Radiolabeled amino acid substrate (e.g., [³H]glycine or [³H]tryptophan)

-

This compound

-

ND96 buffer (96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4)

-

Scintillation counter and scintillation fluid

Procedure:

-

Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject oocytes with SLC6A14 cRNA and incubate for 3-5 days to allow for transporter expression. Use water-injected oocytes as a control.

-

Uptake Assay:

-

Wash the oocytes with ND96 buffer.

-

Prepare uptake solutions containing a fixed concentration of the radiolabeled substrate in ND96 buffer with varying concentrations of this compound (from 0 to a high concentration, e.g., 5 mM).

-

Incubate groups of oocytes (e.g., 5-10 oocytes per group) in the uptake solutions for a defined period (e.g., 10-30 minutes) at room temperature.

-

-

Washing: Stop the uptake by washing the oocytes extensively with ice-cold ND96 buffer to remove extracellular radiolabel.

-

Lysis and Scintillation Counting: Lyse individual oocytes in a lysis buffer (e.g., 1% SDS). Add scintillation fluid to each lysate and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the average uptake for each concentration of this compound.

-

Subtract the uptake measured in water-injected oocytes to determine the specific SLC6A14-mediated transport.

-

Plot the percentage of inhibition of substrate uptake versus the log concentration of this compound.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing an enzyme inhibitor like this compound.

Conclusion